5-(((2-bromo-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
5-(((2-bromo-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C11H7BrN4O4S and its molecular weight is 371.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Research on similar pyrimidine derivatives has shown the synthesis and characterization of various compounds for potential applications in biology and medicine. For example, the synthesis of 5-aryl-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-diones through condensation reactions indicates a methodological approach to creating substances with possible therapeutic applications (Asiri & Khan, 2010).
Chemoselective Reactions and Polymorphism
- The study of polymorphism in related chemical structures, such as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, reveals the impact of molecular conformation on the properties of compounds, which can be crucial for drug design and material science applications (Yu et al., 2000).
Green Chemistry Approaches
- Innovations in green chemistry, such as the synthesis of thiobarbiturates in aqueous systems, highlight the importance of environmentally friendly methods in creating pyrimidine derivatives, which could be related to the synthesis or application of the compound (Dhorajiya & Dholakiya, 2013).
Analytical and Sensing Applications
- The development of chemosensors based on pyrimidine derivatives for selective detection of ions, such as Al3+, showcases the utility of these compounds in analytical chemistry. This suggests potential research directions for the application of "5-(((2-bromo-4-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" in sensing and detection technologies (Singh et al., 2013).
Properties
IUPAC Name |
5-[(2-bromo-4-nitrophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4O4S/c12-7-3-5(16(19)20)1-2-8(7)13-4-6-9(17)14-11(21)15-10(6)18/h1-4H,(H3,14,15,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMPFNDAXNSDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)N=CC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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